molecular formula C7H4BrN B3039375 2-Bromo-3-ethynylpyridine CAS No. 1028331-32-9

2-Bromo-3-ethynylpyridine

Cat. No.: B3039375
CAS No.: 1028331-32-9
M. Wt: 182.02 g/mol
InChI Key: HVRDZOHXNYKPRH-UHFFFAOYSA-N
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Description

2-Bromo-3-ethynylpyridine is a pyridine derivative featuring a bromine atom at position 2 and an ethynyl group (–C≡CH) at position 3. The ethynyl group is sp-hybridized, conferring linear geometry and enabling conjugation with the pyridine ring, thereby modulating electron density. Bromine, as an electron-withdrawing substituent, deactivates the aromatic ring, directing electrophilic substitution reactions to specific positions. This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) and click chemistry applications due to its alkyne functionality .

Properties

IUPAC Name

2-bromo-3-ethynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRDZOHXNYKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-ethynylpyridine typically involves the bromination of 3-ethynylpyridine. One common method is the reaction of 3-ethynylpyridine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-ethynylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethylformamide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Coupling Reactions: Products are often biaryl compounds or other complex structures.

    Oxidation and Reduction Reactions: Products include carbonyl compounds, alkenes, or alkanes, depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-3-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethynylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and ethynyl group can interact with specific amino acid residues in the active site of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-3-ethynylpyridine with structurally analogous bromopyridine derivatives, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Bromopyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Data Applications/Reactivity References
This compound Br (2), Ethynyl (3) ~182.9 High reactivity in cross-coupling; potential for click chemistry Bioconjugation, polymer chemistry Inferred
2-Bromo-3-methylpyridine Br (2), Methyl (3) Not provided Electron-donating methyl group; steric hindrance Less reactive in coupling; agrochemicals [2]
2-Bromo-3-hydroxypyridine Br (2), OH (3) 174 High solubility (polar solvents); acidic (pKa ~8) Pharmaceutical intermediates [5]
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), TMS-ethynyl (3), NH₂ (2) Not provided Stabilized ethynyl group; NH₂ activates ring Protected intermediate for further synthesis [3]
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br (5), Ethynyl (3), fused pyrrole ring Not provided 75% yield via Sonogashira coupling; distinct ^1H NMR shifts Drug discovery scaffolds (kinase inhibitors) [1]

Structural and Electronic Effects

  • Substituent Position :

    • In this compound, bromine at position 2 and ethynyl at position 3 create an electron-deficient ring, favoring nucleophilic aromatic substitution at position 6. In contrast, 2-Bromo-3-hydroxypyridine’s hydroxyl group donates electrons via resonance, activating positions 4 and 6 for electrophilic substitution .
    • Pyrrolopyridine derivatives (e.g., compound 20b) feature a bicyclic core, altering conjugation pathways and enhancing planar rigidity, which is advantageous in drug design .
  • Ethynyl vs. Methyl/Hydroxyl: Ethynyl groups enable cross-coupling reactions (e.g., Sonogashira), while methyl groups (2-Bromo-3-methylpyridine) offer steric bulk with minimal electronic effects . Hydroxyl groups (2-Bromo-3-hydroxypyridine) enhance solubility and acidity but limit thermal stability compared to ethynyl substituents .

Biological Activity

2-Bromo-3-ethynylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and an ethynyl group attached to the pyridine ring, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrNC_7H_4BrN. The presence of the ethynyl group enhances its chemical reactivity, making it a versatile compound for further functionalization and derivatization in synthetic organic chemistry.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of specific signaling pathways or interaction with cellular targets.

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity. Comparative studies indicated that derivatives with ethynyl substitutions possess enhanced antibacterial properties against various strains of bacteria. The mode of action appears to involve interference with bacterial cell wall synthesis or protein function.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The ethynyl group is believed to facilitate π-π interactions with biological macromolecules, enhancing binding affinity towards enzymes and receptors involved in disease processes. Furthermore, the halogen atom may contribute to increased reactivity and specificity in target interactions .

Case Study 1: Anticancer Potential

A study focused on the anticancer potential of various pyridine derivatives, including this compound, highlighted its ability to inhibit cell proliferation in vitro. The mechanism was linked to apoptosis induction, warranting further exploration into its use as a lead compound for cancer therapy.

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of pyridine derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacterial strains. This study underscored the importance of structural modifications in enhancing pharmacological properties and suggested potential applications in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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